molecular formula C11H15N3O5 B12542019 N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine CAS No. 651723-70-5

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine

Cat. No.: B12542019
CAS No.: 651723-70-5
M. Wt: 269.25 g/mol
InChI Key: YVQFJTXLOBMVPK-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule features a glycine moiety linked to a substituted pyrimidine ring via an ether bridge, a structural motif common in the development of pharmaceutical agents and bioactive probes . The presence of the glycine amino acid makes it a potential precursor or building block for the synthesis of more complex molecules, including potential prodrugs or enzyme inhibitors . Researchers may investigate its application as an intermediate in developing compounds that target specific biological pathways. The ethyl ester group (-2-oxoethoxy) offers a handle for further chemical modification, allowing for diversification into amides or other derivatives. This compound is provided for research purposes and is strictly for use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

651723-70-5

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

2-[[4-(2-ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H15N3O5/c1-3-18-10(17)6-19-8-4-7(2)13-11(14-8)12-5-9(15)16/h4H,3,5-6H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

YVQFJTXLOBMVPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC(=C1)C)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis Strategies and Key Reaction Pathways

The synthesis of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves multi-step processes, typically starting with pyrimidine ring formation, followed by functional group modifications. Below are the primary methods reported in the literature:

Pyrimidine Ring Construction and Functionalization

The pyrimidine core is synthesized through cyclization reactions, with substituents introduced at the 4- and 6-positions. The 6-methyl group is often incorporated during the ring-forming step, while the 4-(2-ethoxy-2-oxoethoxy) group is added via nucleophilic substitution or esterification.

Glycine Coupling via Amide Bond Formation

The glycine moiety is introduced through amide coupling. Key methods include:

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates carboxylic acids for amide bond formation, enabling efficient coupling with amines:

Reagents Conditions Yield Purity Source
CDI, glycine, pyrimidine amine DMSO, 20°C, 3 hours 68% 96% (HPLC)
Sodium Methylate (NaOMe)-Catalyzed Esterification

Methanol solvent and NaOMe facilitate esterification, enabling subsequent amide formation:

Reagents Conditions Yield Purity Source
NaOMe, glycine ethyl ester, pyrimidine acid Methanol, reflux, 48 hours 78.7% 95.2% (HPLC)

Reaction Optimization and Yield Enhancement

Reaction conditions significantly impact yield and purity. Table 1 summarizes optimized protocols for critical steps:

Method Reagents Conditions Yield Key Observations
Hydroxylamine-mediated Hydroxylamine HCl, NaHCO3, Na2SO3 DMSO, 50–85°C, 12 hours 55% Requires precise temperature control
DBU-assisted coupling DBU, CDI, DMSO 20°C, 3 hours 68% Minimal side products
Reflux with NaOMe NaOMe, methanol, glycine ester 48 hours 78.7% High purity achieved

Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics.
  • Catalyst Selection : NaOMe and DBU improve nucleophilicity and deprotonation efficiency.
  • Reaction Time : Extended reflux (e.g., 48 hours) ensures complete conversion.

Analytical Characterization and Quality Control

Post-synthesis, rigorous characterization confirms product identity and purity:

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to quantify impurities and assess purity:

  • Example : A 91.5% yield sample showed 91.7% purity, with an amide impurity at 0.32%.
  • Parameters : Reverse-phase C18 column, UV detection at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Peaks at δ 1.26 (t, 3H), 4.18 (q, 2H) confirm ethoxy and glycine moieties.
  • 13C NMR : Carbonyl signals at δ 170–175 ppm validate amide and ester groups.

Infrared (IR) Spectroscopy

Key absorption bands:

  • Amide : N–H stretch (3300–3500 cm⁻¹), C=O stretch (1650–1700 cm⁻¹).
  • Ester : C=O stretch (1730–1760 cm⁻¹), C–O–C stretch (1250–1050 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine demonstrates significant antimicrobial properties. Studies have shown that derivatives of similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential use as an antimicrobial agent.

Cytotoxic Effects

The compound has shown promise in cancer research, exhibiting selective cytotoxicity towards various cancer cell lines. In vitro studies reveal that compounds with similar frameworks can induce apoptosis in cancer cells while sparing normal cells. The IC50 values for these compounds are often in the low micromolar range, indicating their potential as anticancer agents.

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of compounds related to this compound. The findings suggested a direct correlation between structural modifications and increased antimicrobial potency against gram-positive bacteria. The study emphasized how specific substitutions on the pyrimidine ring could enhance activity against resistant strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. One study reported that modifications to the ethoxy group led to improved selectivity and potency against breast cancer cells, with IC50 values indicating substantial efficacy at low concentrations.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound tert-butyl (R)-4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((R)-17) () shares the 2-ethoxy-2-oxoethoxy substituent with the target compound. However, (R)-17 incorporates a spirocyclic framework (benzopyran fused to piperidine) and a tert-butyl carbamate group, contrasting with the pyrimidine-glycine architecture of the target.

Feature Target Compound (R)-17
Core Structure Pyrimidine ring Spirocyclic benzopyran-piperidine
Key Substituents Glycine, 6-methyl, 4-(2-ethoxy-2-oxoethoxy) 2-ethoxy-2-oxoethoxy, tert-butyl carbamate
Functional Groups Carboxylic acid, amine, ester, pyrimidine Ester, ether, carbamate, spirocyclic system

Functional Group Analysis

  • Divergent Polar Groups: The target’s glycine introduces carboxylic acid (-COOH) and amine (-NH₂) groups, absent in (R)-17.
  • Aromatic Systems: The pyrimidine ring (target) is electron-deficient due to nitrogen atoms, favoring π-π stacking with aromatic residues.

Physicochemical Properties

Property Target Compound (R)-17
Molecular Weight 311 g/mol 433 g/mol
Solubility Moderate in polar solvents (e.g., water/DMSO) Low water solubility; soluble in organics
IR Peaks (cm⁻¹) ~1730 (ester C=O), ~1700 (carboxylic C=O) 1092 (C-O-C ether), 1730 (ester C=O)
Key Stability Factors Hydrolysis of ester, pH-sensitive carboxylic acid Hydrolysis of ester, steric protection by tert-butyl

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound (R)-17
Molecular Formula C₁₃H₁₇N₃O₆ C₂₃H₃₁NO₇
Aromatic System Pyrimidine (6-membered, 2N) Benzopyran (fused benzene + oxygen ring)
Polar Groups Carboxylic acid, amine None (tert-butyl carbamate is lipophilic)
Synthetic Complexity Moderate (pyrimidine functionalization) High (spirocyclic synthesis, stereochemistry)

Table 2: Spectroscopic Data

Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound ~1730 (ester C=O), ~1700 (COOH C=O), ~3300 (NH₂, OH) Pyrimidine H: ~6.5–8.5; glycine CH₂: ~3.5–4.0
(R)-17 1092 (C-O-C ether), 1730 (ester C=O) Aromatic H: 6.8–7.4; spiro CH₂: ~3.0–4.5

Research Findings

  • Synthetic Routes : Both compounds likely utilize esterification or nucleophilic substitution for ethoxy-oxoethoxy incorporation. (R)-17’s synthesis involves spirocyclization and carbamate protection .
  • Structural Analysis : SHELX programs () are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles .
  • Stability Studies : The tert-butyl group in (R)-17 may delay ester hydrolysis compared to the target’s glycine-linked ester, which is more exposed to nucleophilic attack.

Biological Activity

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine is a compound of interest due to its potential biological activities, particularly as a glycine transporter type-2 (GlyT-2) inhibitor. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H16N4O4\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{4}

The synthesis involves the reaction of 6-methylpyrimidine derivatives with ethyl bromoacetate and other reagents under controlled conditions, yielding the target compound with a yield often exceeding 60% .

2.1 GlyT-2 Inhibition

This compound has been identified as a potent inhibitor of GlyT-2, which plays a crucial role in the regulation of glycine levels in the central nervous system. Inhibition of this transporter is linked to therapeutic effects in neuropathic pain management. The compound exhibits an IC50 value indicating its effectiveness in inhibiting GlyT-2 activity .

2.2 Neuroprotective Effects

Research indicates that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems. For instance, derivatives of pyrimidine have shown promise in reducing neuronal damage in models of neurodegenerative diseases . The specific neuroprotective mechanisms of this compound require further investigation but may involve interactions with glutamatergic pathways.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

Structural FeatureModificationEffect on Activity
Ethoxy GroupReplacement with other alkyl groupsMay enhance lipophilicity and bioavailability
Methyl GroupSubstitution at different positionsAlters binding affinity to GlyT-2
Glycine MoietyModification to other amino acidsPotentially changes receptor interaction dynamics

These modifications allow for the optimization of pharmacological properties and specificity towards GlyT-2 inhibition .

4.1 Neuropathic Pain Models

In preclinical studies, this compound demonstrated significant efficacy in reducing allodynia in mouse models of neuropathic pain. The compound was administered at various doses, showing dose-dependent effects on pain relief .

4.2 Neurodegenerative Disease Research

Studies focusing on neurodegenerative diseases have indicated that glycine transporter inhibitors can mitigate excitotoxicity associated with glutamate release. The potential application of this compound in this context is currently being explored through both in vitro and in vivo models .

5. Conclusion

This compound represents a promising candidate for further research due to its biological activities related to glycine transport inhibition and neuroprotection. Continued investigation into its SAR and therapeutic applications could lead to significant advancements in treating conditions like neuropathic pain and neurodegenerative diseases.

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